molecular formula C20H12 B13864590 Benz[e]acephenanthrylene-13C6

Benz[e]acephenanthrylene-13C6

Cat. No.: B13864590
M. Wt: 258.26 g/mol
InChI Key: FTOVXSOBNPWTSH-RAQIEMAGSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Significance in Contemporary Chemical Science

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings made of carbon and hydrogen. rsc.orgnih.gov These compounds are formed from the incomplete combustion or pyrolysis of organic materials such as coal, oil, gas, wood, and garbage. oregonstate.eduacs.org PAHs are ubiquitous in the environment, found in the air, water, and soil, and can be generated by both natural events like forest fires and volcanic eruptions, and human activities, including industrial processes and vehicle exhaust. nih.govoregonstate.eduacs.org

The significance of PAHs in contemporary chemical science is multifaceted:

Environmental Science : PAHs are considered significant environmental pollutants due to their persistence and ability to bioaccumulate. mdpi.comfrontiersin.org Their presence in various environmental matrices is a key area of study, with some PAHs being classified as priority pollutants by environmental agencies. mdpi.com Research focuses on their transport, fate, and degradation in the environment, as well as their impact on ecosystems. mdpi.comgov.nt.ca

Toxicology and Health Sciences : Many PAHs are known to be carcinogenic, mutagenic, and teratogenic. nih.govmdpi.com Exposure to PAHs has been linked to various health problems, including an increased risk of lung, skin, and bladder cancer. oregonstate.educdc.gov Consequently, a significant amount of research is dedicated to understanding their metabolic pathways, toxicity mechanisms, and the risks they pose to human health. mdpi.comscirp.org

Materials Science : Beyond their role as pollutants, PAHs possess unique optical and electrochemical properties that make them valuable in materials science. rsc.org Their stable, fused-ring structures are being explored for applications in organic electronics, such as semiconductors in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. rsc.org The ability to tune their properties by modifying their structure makes them attractive for developing novel materials. rsc.org

Astrochemistry : PAHs are believed to be abundant in interstellar space, contributing significantly to the carbon content of the universe. rsc.org Their study provides insights into the chemical processes occurring in space and the composition of cosmic dust.

Distinctive Features of Benz[e]acephenanthrylene within Complex PAH Systems

Benz[e]acephenanthrylene, also known as benzo[b]fluoranthene (B1141397), is a high-molecular-weight PAH with the chemical formula C₂₀H₁₂. wikipedia.orgunicartagena.edu.co It consists of four benzene (B151609) rings fused around a central five-membered ring. wikipedia.org This specific arrangement of rings gives it distinct chemical and physical properties.

Key features of Benz[e]acephenanthrylene include:

Complex Fused Ring Structure : The molecule's architecture, with its combination of six-membered and five-membered rings, leads to a non-planar or "bowl-shaped" structure in some related compounds, influencing its electronic properties and reactivity. rsc.org

Environmental Persistence and Bioaccumulation : Like many high-molecular-weight PAHs, Benz[e]acephenanthrylene has low water solubility and high lipophilicity, causing it to adsorb to soil and sediment particles and to accumulate in the fatty tissues of organisms. mdpi.comcymitquimica.com

Toxicological Profile : Benz[e]acephenanthrylene is recognized as a potent carcinogen. cymitquimica.comlookchem.com It is often used as a marker for the presence of carcinogenic PAHs in environmental samples. lookchem.com Its toxicity is a major driver for its study in environmental and health-related research. cymitquimica.com

Current Research Landscape and Emerging Scientific Questions for Benz[e]acephenanthrylene-13C6

The use of this compound is primarily as an internal standard in analytical methods for the detection and quantification of PAHs in various samples, including environmental and biological materials. isotope.com It is a critical tool for ensuring the accuracy of data in studies monitoring pollution and human exposure. isotope.com

Emerging scientific questions and research directions include:

Improving Detection Limits : There is an ongoing need to detect ever-lower concentrations of carcinogenic PAHs like Benz[e]acephenanthrylene in environmental and biological samples. isotope.com Research continues to refine analytical methods, such as gas chromatography-high resolution mass spectrometry (GC-HRMS), using ¹³C-labeled standards to push the limits of detection. isotope.com

Understanding Biotransformation and Metabolite Formation : While it is known that PAHs are metabolized in organisms, the precise pathways and the full range of metabolites formed are not completely understood, especially in complex environmental mixtures. nih.gov Using ¹³C-labeled Benz[e]acephenanthrylene can help trace its biotransformation in soil, water, and biological systems, identifying novel metabolites and degradation pathways. nih.gov

Source Apportionment : Stable carbon isotope analysis (measuring the ratio of ¹³C to ¹²C) can be used to trace the sources of PAHs in the environment. tandfonline.comresearchgate.net While this typically relies on natural isotopic abundances, the use of ¹³C-labeled compounds in controlled studies can help to better understand the isotopic fractionation that occurs during various environmental processes, thereby strengthening source apportionment models. tandfonline.com

Investigating Complex Mixture Effects : Humans and ecosystems are typically exposed to mixtures of PAHs, not single compounds. Research is needed to understand how the presence of other pollutants affects the uptake, metabolism, and toxicity of Benz[e]acephenanthrylene. ¹³C labeling provides a way to track the fate of this specific PAH within a complex mixture. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12

Molecular Weight

258.26 g/mol

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene

InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H/i1+1,2+1,6+1,7+1,13+1,14+1

InChI Key

FTOVXSOBNPWTSH-RAQIEMAGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]45

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Benz E Acephenanthrylene and Its Isotopologues

Historical and Contemporary Approaches to Benz[e]acephenanthrylene Synthesis

Historically, the synthesis of PAHs like benz[e]acephenanthrylene has relied on classical methods which often involve multi-step procedures. rsc.org One of the early documented syntheses of the parent compound, acephenanthrylene, involved a four-step process starting from the cyclization of 4-(5-acenapthenyl)butyric acid. wikipedia.org

Contemporary approaches have focused on developing more efficient and versatile synthetic routes. These include methods like flash vacuum pyrolysis, metal-catalyzed cross-coupling reactions (such as Suzuki coupling), and intramolecular arylation reactions. thieme-connect.comresearchgate.net For instance, the intramolecular palladium-catalyzed reaction of aryl bromides and triflates with arenes has been successfully applied to the synthesis of benz[e]acephenanthrylenes. thieme-connect.com Another notable strategy involves the Diels-Alder reaction, which has been utilized in the synthesis of complex polyarenes. thieme-connect.comresearchgate.net Specifically, the reaction of acenaphthylene (B141429) with a suitable diene can be a key step in constructing the benz[e]acephenanthrylene framework. thieme-connect.com

The Scholl reaction, an oxidative cyclodehydrogenation process, is another powerful tool in modern PAH synthesis, allowing for the formation of C–C bonds between aryl systems. rsc.org While historically challenging due to harsh conditions and potential for decomposition, recent advancements have introduced milder and more selective oxidant systems. rsc.org

De Novo Synthetic Strategies for Uniformly and Site-Specifically ¹³C-Labeled Polycyclic Aromatic Hydrocarbons

The synthesis of ¹³C-labeled PAHs, including benz[e]acephenanthrylene-¹³C₆, requires a de novo approach, starting from simple, commercially available ¹³C-labeled precursors. nih.govrsc.org This is due to the high cost and limited availability of complex labeled starting materials. nih.govrsc.org A common and versatile starting material for many uniformly ¹³C-labeled PAHs is U-¹³C-benzene. nih.gov

Advanced Reaction Mechanisms and Catalytic Systems in Labeled PAH Synthesis

The synthesis of labeled PAHs often employs advanced catalytic systems to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this area. thieme-connect.com For example, the intramolecular arylation reaction for the synthesis of benz[e]acephenanthrylenes proceeds via a proposed electrophilic substitution reaction pathway. thieme-connect.com

The development of new catalytic systems is crucial for overcoming the challenges associated with the synthesis of complex PAHs. For instance, gold(I) catalysis has been explored for the cyclization of unactivated cyclic 1-aryl-6,8-dien-1-ynes, offering a facile route to carbotetracycles. acs.org Furthermore, the use of specific ligands in palladium catalysis, such as phosphine-free tetradentate salicylaldimine ligands, has shown promise in Heck reactions, a key transformation in PAH synthesis. researchgate.net

Challenges in Regioselective ¹³C Isotopic Incorporation and Yield Optimization

A significant challenge in the synthesis of site-specifically labeled PAHs like benz[e]acephenanthrylene-¹³C₆ is achieving high regioselectivity in the incorporation of ¹³C isotopes. The synthetic design must carefully control which positions in the final molecule are labeled. This often requires multi-step syntheses with protecting groups and highly specific reactions to direct the isotopic label to the desired location.

Yield optimization is another critical factor, especially given the high cost of ¹³C-labeled starting materials. nih.govrsc.org Every step in the synthetic sequence must be optimized to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov This involves careful selection of reagents, catalysts, and reaction conditions. nih.govrsc.org For example, in the synthesis of some PAHs, the choice of cyclization conditions can significantly impact the ratio of desired to isomeric products. thieme-connect.com

Post-Synthetic Purification and Isotopic Purity Assessment of Benz[e]acephenanthrylene-¹³C₆

Following the synthesis, rigorous purification is necessary to isolate the target compound from any unreacted starting materials, reagents, and byproducts. Common purification techniques for PAHs include column chromatography, recrystallization, and high-performance liquid chromatography (HPLC). mdpi.comnih.gov For complex mixtures, techniques like size-exclusion chromatography followed by solid-phase extraction (SPE) can be employed. nih.gov

The final and most critical step is the assessment of isotopic purity. This is essential to confirm the number and position of the ¹³C atoms in the molecule. High-resolution mass spectrometry (HRMS), particularly techniques like time-of-flight (TOF) mass spectrometry, is a powerful tool for this purpose. researchgate.netalmacgroup.com HRMS can resolve the mass difference between the isotopologues and allow for accurate quantification of the isotopic enrichment. researchgate.netalmacgroup.com Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is also invaluable for confirming the positions of the ¹³C labels within the molecular structure. researchgate.net

The combination of these advanced synthetic and analytical techniques allows for the production and characterization of highly pure, specifically labeled compounds like Benz[e]acephenanthrylene-¹³C₆, which are essential for a wide range of scientific applications. nih.gov

Theoretical and Computational Studies of Benz E Acephenanthrylene Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic properties of complex molecules like Benz[e]acephenanthrylene. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic behavior. Studies on related PAHs, such as fluoranthene (B47539) and its derivatives, often employ these methods to understand structure-function correlations. researchgate.net

Investigations into the electronic structure typically involve calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. For PAHs, a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Computational studies on PAHs have shown that reactivity, particularly towards electrophilic attack, can be predicted by analyzing the molecule's electronic landscape. nih.gov For instance, the sites most susceptible to nitration in fluoranthene isomers were successfully predicted using theoretical calculations, which can be extended to the Benz[e]acephenanthrylene system. researchgate.net The introduction of ¹³C isotopes in Benz[e]acephenanthrylene-13C6 does not significantly alter the electronic structure in the ground state, but it can be a sensitive probe for changes in electronic distribution upon excitation or reaction.

PropertyDescriptionTypical Calculated Value Range
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-5.5 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy.3.5 to 5.0 eV
Ionization Potential The minimum energy required to remove an electron from the molecule.~7.0 to 8.0 eV
Electron Affinity The energy released when an electron is added to the molecule.~0.5 to 1.5 eV

Density Functional Theory (DFT) Applications for Molecular Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method for studying the geometry and stability of PAHs due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are employed to optimize the molecular structure of Benz[e]acephenanthrylene, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) conformation.

For Benz[e]acephenanthrylene, which has a relatively rigid, planar structure, DFT calculations confirm the planarity of the aromatic system. wikipedia.org However, slight deviations from planarity can occur, and DFT is sensitive enough to capture these subtle structural features. The stability of the molecule is assessed by its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in a vibrational analysis confirms that the optimized structure represents a true energy minimum. researchgate.net

Ab Initio Calculations for Elucidating Reaction Pathways and Transition States

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, provide a higher level of theoretical accuracy compared to DFT for certain properties. nih.govnih.gov These methods are particularly valuable for mapping potential energy surfaces and elucidating complex reaction mechanisms, including the identification of transition states and reaction intermediates.

For a PAH like Benz[e]acephenanthrylene, ab initio methods can be used to model its degradation pathways, such as oxidation reactions initiated by atmospheric radicals (e.g., OH). researchgate.net These calculations can determine the activation barriers (energy required to reach the transition state) for reactions at different sites on the aromatic rings. For example, ab initio studies on the reactions of halogen atoms with ethane (B1197151) have provided benchmark accuracy for reaction barriers and enthalpies, demonstrating the power of these methods. nih.gov

The reaction of acenaphthylene (B141429) (a structural component of Benz[e]acephenanthrylene) with ozone has been studied theoretically to propose reaction mechanisms and identify major products. science.gov Similar computational efforts for Benz[e]acephenanthrylene would help predict its atmospheric fate and the formation of potentially more toxic transformation products.

Computational Modeling of Isotopic Effects on Spectroscopic Properties and Reaction Kinetics

The presence of six ¹³C atoms in this compound has significant and predictable effects that can be modeled computationally. These isotopic effects are most pronounced in vibrational spectroscopy and reaction kinetics.

Spectroscopic Properties:

Vibrational Spectroscopy (IR and Raman): The heavier ¹³C isotope leads to a decrease in the vibrational frequencies of bonds involving these atoms. DFT calculations can accurately predict the infrared and Raman spectra for both the unlabeled and the ¹³C-labeled compound. The calculated isotopic shifts in vibrational frequencies can then be compared with experimental data to confirm spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C is NMR-active (unlike the main isotope ¹²C). The ¹³C atoms in the labeled compound will produce strong signals in a ¹³C NMR spectrum. Computational chemistry can predict ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of each carbon atom.

Reaction Kinetics: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Computationally, the KIE can be calculated by modeling the transition states for both the light (¹²C) and heavy (¹³C) isotopologues. Since the heavier isotope typically forms stronger bonds, reactions that involve the breaking of a bond to a ¹³C atom are generally slower. This effect is used to study reaction mechanisms. For instance, stable carbon isotope fractionation is a key indicator of the biodegradation of PAHs in the environment, as microorganisms often preferentially degrade molecules with the lighter isotope. oup.com

Table 2: Predicted Isotopic Effects in this compound

ParameterEffect of ¹³C LabelingComputational Modeling Approach
Vibrational Frequencies Decrease in frequencies for modes involving C-C stretching and bending of labeled atoms.DFT frequency calculations on both isotopologues.
Reaction Rate (KIE) Slower reaction rate if a labeled C-C or C-H bond is broken in the rate-determining step.Calculation of zero-point vibrational energies (ZPVE) for reactants and transition states of both isotopologues.
Mass Spectrometry Molecular ion peak shifted to a higher mass-to-charge (m/z) ratio. nih.govN/A (Directly observed property)

Predictive Models for Structure-Activity Relationships in Functionalized Derivatives

Computational chemistry plays a vital role in developing Quantitative Structure-Activity Relationship (QSAR) models. For PAHs, these models aim to predict biological activity (e.g., mutagenicity, carcinogenicity) or environmental fate based on calculated molecular descriptors.

For functionalized derivatives of Benz[e]acephenanthrylene, DFT and other methods can be used to calculate a variety of descriptors, including electronic properties (dipole moment, polarizability), steric parameters (molecular volume, surface area), and reactivity indices. Studies on nitro-PAHs have shown that mutagenic potency can be correlated with structural features like the orientation of the nitro group and the ability of the molecule to stabilize reactive intermediates. researchgate.net

A computational approach using a descriptor called the average local ionization energy (ALIE) has been shown to successfully predict the most reactive sites for atmospheric degradation in a range of PAHs. nih.gov Applying such models to Benz[e]acephenanthrylene and its potential derivatives (e.g., nitro-, hydroxy-, or amino-substituted forms) could predict which isomers are most likely to be formed in the environment and which may pose the greatest toxicological risk.

Advanced Spectroscopic and Analytical Characterization Techniques for Labeled Benz E Acephenanthrylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Positional Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of the ¹³C labels within the molecular structure of Benz[e]acephenanthrylene-13C6. acs.orgacs.org This information is vital for understanding potential isotopic effects on the molecule's chemical and physical properties.

1D and 2D ¹³C-NMR Techniques for Carbon Skeleton Mapping

One-dimensional (1D) ¹³C-NMR spectroscopy provides a direct method for observing the carbon atoms in a molecule. hmdb.ca In the spectrum of this compound, the signals corresponding to the ¹³C-labeled carbons will be significantly enhanced in intensity. By comparing the spectrum of the labeled compound to that of the unlabeled analogue, the positions of the isotopic labels can be assigned. nih.govacs.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural information by revealing correlations between carbon and proton nuclei. These experiments can definitively confirm the connectivity of the carbon skeleton and the precise location of the ¹³C labels.

NMR Technique Information Obtained
1D ¹³C-NMR Direct observation and chemical shift of carbon atoms.
2D HSQC Correlation between directly bonded carbon and proton atoms.
2D HMBC Correlation between carbon and proton atoms separated by two or three bonds.

Isotope-Filtered NMR Experiments for Tracing Molecular Fragments

Isotope-filtered NMR experiments are advanced techniques that can be used to selectively observe signals from molecules containing a specific isotope. In the context of this compound, these experiments can be designed to suppress the signals from the unlabeled (¹²C) portion of the molecule, allowing for the unambiguous observation of the ¹³C-labeled fragment. This is particularly useful for confirming the integrity of the labeled portion of the molecule and for studying its behavior in complex systems.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Isotopic Effects on Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is sensitive to changes in molecular mass and bond strength. arxiv.orgesisresearch.org The substitution of ¹²C with the heavier ¹³C isotope in this compound will lead to a shift in the vibrational frequencies of the molecule. arxiv.orgnih.gov

These isotopic shifts can be predicted using computational methods and compared with experimental data to confirm the labeling pattern. nih.gov Anharmonic computational methods are often necessary to accurately model the vibrational spectra of PAHs. arxiv.orgnih.gov The analysis of these shifts provides valuable insights into the molecular dynamics and the force constants of the chemical bonds within the molecule.

Spectroscopic Technique Vibrational Mode Probed Expected Isotopic Shift
FT-IR Spectroscopy C-H stretching, C-C stretching, out-of-plane bendingShift to lower frequencies
Raman Spectroscopy Symmetric C-C stretching, ring breathing modesShift to lower frequencies

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The introduction of ¹³C isotopes is generally not expected to significantly alter the electronic absorption and emission properties of Benz[e]acephenanthrylene. acs.orgrsc.org However, subtle changes in the vibronic coupling, which can be influenced by isotopic substitution, may be observable in high-resolution spectra.

UV-Vis absorption spectroscopy can be used to characterize the electronic transitions of the molecule. researchgate.netresearchgate.net Fluorescence spectroscopy provides information about the excited state properties and can be used to determine the fluorescence quantum yield. acs.org While significant shifts in the absorption and emission maxima are not anticipated, minor changes in the spectral fine structure may be present.

A study on the photophysical properties of Benz[e]acephenanthrylene in various solvents showed that it exhibits dual absorption bands, a common feature in twisted D-A structures. acs.org The emission spectra, however, are more sensitive to solvent polarity. acs.org

Hyphenated Analytical Platforms for Complex Sample Analysis (e.g., GC-MS, LC-MS with Isotopic Detection)

Hyphenated analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of this compound in complex mixtures. jeol.comthermofisher.comresearchgate.net These methods combine the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry.

Mechanistic Investigations Utilizing 13c6 Isotopic Tracing

Elucidation of Formation Pathways in Combustion and Pyrogenic Processes

Benz[e]acephenanthrylene, also known as benzo[b]fluoranthene (B1141397), is a product of the incomplete combustion of organic materials. guidechem.com It is detected in significant quantities in emissions from vehicle exhaust, industrial processes, and the burning of tobacco. guidechem.com The formation of PAHs during these high-temperature, pyrogenic processes involves complex reactions of smaller hydrocarbon radicals.

Utilizing Benz[e]acephenanthrylene-13C6 in controlled combustion experiments allows for detailed investigation into these formation mechanisms. By introducing labeled precursors into a combustion system, researchers can trace the incorporation of ¹³C into the final Benz[e]acephenanthrylene structure. This isotopic tracing helps to identify the key radical species and reaction pathways that lead to its synthesis. Furthermore, by analyzing the isotopic distribution in the products, it is possible to differentiate between various proposed formation routes, providing critical data for developing more accurate models of pollutant formation and for designing cleaner combustion technologies. Studies have quantified its presence among other PAHs in airborne particulate matter, underscoring the importance of understanding its origins. copernicus.org

Mechanistic Studies of Environmental Degradation Processes (e.g., Photochemical, Oxidative Transformations)

Once released into the atmosphere, PAHs undergo various degradation processes. For acephenanthrylenes, reactions with the hydroxyl radical (OH) and ozone (O₃) are considered important atmospheric loss processes. researchgate.net Studying these transformations is essential for predicting the environmental persistence and fate of these compounds.

This compound is invaluable for such studies. In atmospheric simulation chambers, the labeled compound can be exposed to controlled concentrations of oxidants like O₃ or OH radicals. researchgate.net The ¹³C label enables unambiguous tracking of the degradation products using mass spectrometry. The resulting fragments and oxygenated derivatives will contain the isotopic label, allowing them to be clearly identified amidst a complex mixture of other atmospheric compounds. This approach facilitates the determination of reaction kinetics and the identification of transformation products, such as oxygenated naphthalene (B1677914) derivatives, naphthalic anhydrides, and secondary ozonides, which have been observed in the degradation of structurally similar PAHs. science.gov These findings are crucial for assessing the environmental impact of PAHs and their contribution to the formation of secondary organic aerosols. science.gov

Tracing Biotransformation Pathways by Microbial Communities (e.g., Biodegradation, Cometabolism)

The microbial degradation of PAHs is a key process in their environmental remediation. Isotopic labeling with this compound provides a definitive method for tracing its biotransformation by diverse microbial communities. microbe.comscience.gov When the labeled compound is introduced as a carbon source into a microbial culture or an environmental sample, the ¹³C acts as a tracer that can be followed into metabolic intermediates, final breakdown products like ¹³CO₂, and even into the microbial biomass itself. guidechem.commicrobe.com

This technique overcomes the challenge of proving biodegradation based solely on the disappearance of the parent compound, which could be due to non-biological processes like sorption or volatilization. The detection of the ¹³C label in microbial products provides conclusive evidence of biological activity. microbe.com Studies on similar high-molecular-weight PAHs, such as benz[a]anthracene, have shown that biodegradation proceeds via ring cleavage to form various polar metabolites. guidechem.comscience.gov

A significant advantage of using this compound is the ability to identify novel metabolic pathways and transient intermediates. As microorganisms break down the complex ring structure, a series of intermediate compounds are formed. Identifying these metabolites is key to understanding the degradation mechanism. science.gov

When microbial extracts are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the metabolites derived from this compound exhibit a characteristic mass shift corresponding to the six ¹³C atoms. researchgate.net This allows for their confident identification. Research on analogous PAHs like benz[a]anthracene and phenanthrene (B1679779) has revealed common metabolic intermediates that can be expected from Benz[e]acephenanthrylene degradation. science.gov

Table 1: Potential Metabolites from Benz[e]acephenanthrylene Biotransformation Inferred from Analogous PAH Studies This table is interactive. You can sort the data by clicking on the column headers.

Metabolite Class Specific Examples (from analogous PAHs) Significance in Pathway Reference
Dihydrodiols trans-3,4-dihydro-3,4-dihydroxyphenanthrene Initial enzymatic (dioxygenase) attack on the aromatic ring. science.gov
Dihydroxy-PAHs 1,2-dihydroxyanthracene Product of dihydrodiol dehydrogenation; precursor to ring fission. science.gov
Hydroxylated Acids 1-Hydroxy-2-naphthoic acid Product of ring cleavage and subsequent enzymatic reactions. science.gov
o-Hydroxypolyaromatic Acids cis-4-(1-hydroxynaphth-2-yl)-2-oxobut-3-enoic acid Direct product of enzymatic ring fission. science.gov
Simpler Aromatic Acids Salicylic acid, o-phthalic acid Downstream metabolites resulting from the breakdown of larger ring structures. science.gov

Beyond identifying individual metabolites, ¹³C-labeling enables a quantitative understanding of the metabolic network through a technique known as ¹³C-Metabolic Flux Analysis (MFA). nih.gov MFA measures the rates (fluxes) of all intracellular metabolic reactions.

When microorganisms metabolize this compound, the labeled carbon atoms are funneled into central metabolic pathways (e.g., the TCA cycle). From there, they are incorporated into various building blocks of the cell, such as amino acids and fatty acids. By measuring the isotopic enrichment pattern in these cellular components, researchers can computationally reconstruct the flow of carbon through the entire metabolic network. nih.gov This provides a detailed map of how the organism utilizes the PAH for energy and biomass production, revealing the relative importance of different metabolic routes and how the network adapts to the presence of the contaminant. nih.gov

Investigation of Chemical Reactivity and Transformation Mechanisms in Controlled Systems

To understand the fundamental chemical properties of Benz[e]acephenanthrylene, studies in controlled laboratory systems are essential. Using the ¹³C₆-labeled variant allows for precise investigation of its reactivity and transformation mechanisms without interference from other carbon sources. For example, by reacting this compound with specific chemical oxidants or enzymes in a closed system, researchers can accurately measure reaction rates and quantify product yields. The isotopic label ensures that all observed products containing ¹³C originated from the parent compound, enabling clear and unambiguous mechanistic interpretation.

Stable Isotope Probing (SIP) Methodologies for Active Microorganism Identification

One of the most powerful applications of this compound is in Stable Isotope Probing (SIP). nih.gov SIP is a cultivation-independent technique used to identify the specific microorganisms in a complex environmental sample that are actively metabolizing a particular substrate. nih.govnih.gov

The methodology involves introducing the ¹³C-labeled substrate to an environmental sample, such as contaminated soil or water. Microorganisms that consume the this compound will incorporate the heavy ¹³C isotope into their cellular components, most notably their nucleic acids (DNA and RNA) and phospholipid fatty acids (PLFA). microbe.comnih.gov After an incubation period, total DNA or RNA is extracted from the sample and subjected to density gradient ultracentrifugation. youtube.com The nucleic acids from the active microbes will be denser (heavier) due to the incorporated ¹³C and will separate from the lighter, unlabeled nucleic acids of the inactive organisms. nih.gov This "heavy" fraction is then isolated and analyzed using molecular techniques, such as gene sequencing, to identify the microorganisms responsible for the degradation. youtube.com

Table 2: General Workflow for DNA-Based Stable Isotope Probing (DNA-SIP) This table is interactive. You can sort the data by clicking on the column headers.

Step Procedure Purpose Reference
1. Incubation An environmental sample (e.g., soil) is incubated with the ¹³C-labeled substrate (this compound). To allow active microorganisms to incorporate the labeled carbon into their biomass. youtube.com
2. DNA Extraction Total DNA is extracted from the entire microbial community in the sample. To obtain the genetic material from all microorganisms, both active and inactive. youtube.com
3. Ultracentrifugation The extracted DNA is subjected to density gradient ultracentrifugation in a medium like cesium chloride. To separate the "heavy" ¹³C-enriched DNA from the "light" ¹²C-DNA based on buoyant density. nih.govyoutube.com
4. Fractionation The gradient is carefully separated into multiple fractions from least dense to most dense. To isolate the heavy DNA fraction containing the genetic material of the active organisms. youtube.com

Environmental Chemistry and Biogeochemical Cycling Mechanistic Focus

Mechanistic Models of Benz[e]acephenanthrylene Formation in Natural and Anthropogenic Environments

Benz[e]acephenanthrylene is not produced commercially but is a byproduct of incomplete combustion of organic materials. ilo.orgnih.gov Its formation is intrinsically linked to both natural events like forest fires and anthropogenic activities such as the burning of fossil fuels and industrial processes. ilo.orgums.edu.myfsai.ie

The primary mechanism for the formation of Benz[e]acephenanthrylene is through pyrolytic processes at high temperatures. These reactions involve the thermal decomposition of organic matter, leading to the formation of smaller, unstable radical species. These radicals then combine to form larger, more stable aromatic structures. The specific arrangement of the four benzene (B151609) rings around a central five-membered ring in Benz[e]acephenanthrylene is a result of complex cyclization reactions of these radical precursors. acs.org

Different combustion conditions yield varying distributions of PAHs, with the relative amounts of individual isomers like Benz[e]acephenanthrylene serving as potential indicators of the source. ums.edu.my For instance, the PAH profile from coal burning differs from that of motor fuel combustion or a forest fire. ums.edu.my Anthropogenic sources include residues from coal tar distillation, wastewater treatment sludges from creosote (B1164894) production, and clarified slurry oil tank sediment from petroleum refining. epa.gov

Table 1: Key Sources of Benz[e]acephenanthrylene

Source CategorySpecific Examples
Natural Forest and brush fires, Volcanic eruptions
Anthropogenic Incomplete combustion of fossil fuels (coal, oil, gas), Industrial processes (coke production, petroleum refining), Waste incineration, Tobacco smoke

Pathways of Environmental Transport and Distribution in Diverse Media (e.g., Soil, Sediment, Atmosphere)

Once formed, Benz[e]acephenanthrylene enters the environment and is distributed across various media, including the atmosphere, soil, and sediments. Its transport is governed by its physicochemical properties, namely its low water solubility and high octanol-water partition coefficient, which favor its association with particulate matter.

In the atmosphere , Benz[e]acephenanthrylene is predominantly found adsorbed to airborne particulate matter. This association allows for long-range atmospheric transport over distances of up to 1,400 km. nih.gov However, a related compound, acephenanthrylene, which has a vinylic bridge, is susceptible to photolytic oxidation, suggesting that Benz[e]acephenanthrylene may also undergo atmospheric transformation, although it is generally more persistent than PAHs with such reactive sites. nih.govwikipedia.org

Deposition from the atmosphere, along with direct discharges, leads to the contamination of soil and water . In aquatic environments, Benz[e]acephenanthrylene readily partitions to suspended particles and eventually settles into the sediment , which acts as a major sink for this compound. mdpi.com Similarly, in terrestrial ecosystems, it binds strongly to soil organic matter. elsevierpure.comdss.go.th This strong sorption to soil and sediment particles reduces its bioavailability but also contributes to its long-term persistence in these compartments. dss.go.thepa.gov The movement of contaminated soil particles through erosion and runoff can further distribute Benz[e]acephenanthrylene within the landscape.

Microbial Biogeochemistry of PAH Degradation in Contaminated Ecosystems

The microbial degradation of high molecular weight PAHs like Benz[e]acephenanthrylene is a critical process for their removal from contaminated environments. A diverse range of bacteria and fungi have been identified that can metabolize these complex molecules. nih.govtandfonline.com

Bacterial Degradation: Bacteria capable of degrading PAHs often initiate the process by introducing molecular oxygen into the aromatic ring structure using dioxygenase enzymes. nih.govfrontiersin.org This initial step leads to the formation of dihydrodiols, which are then further metabolized through ring cleavage and subsequent reactions, ultimately leading to intermediates of central metabolic pathways. nih.govnih.gov While specific studies on Benz[e]acephenanthrylene are limited, research on the degradation of the isomeric benzo[a]pyrene (B130552) by various bacterial strains, including Mycobacterium, Pseudomonas, and Rhodococcus, provides insights into the potential pathways. nih.govmdpi.com Co-metabolism, where the degradation of a compound is facilitated by the presence of another growth-promoting substrate, is a common mechanism for the breakdown of complex PAHs. nih.govasm.org

Fungal Degradation: Fungi, particularly white-rot fungi, play a significant role in the degradation of recalcitrant PAHs. researchgate.netmdpi.com They secrete extracellular ligninolytic enzymes, such as laccases and peroxidases, which have a broad substrate specificity and can oxidize a wide range of aromatic compounds, including those with high molecular weights. researchgate.netmdpi.com Fungal degradation can transform PAHs into more water-soluble and less toxic metabolites. mdpi.com Fungal-bacterial co-cultures have shown enhanced degradation of high molecular weight PAHs compared to individual microbial strains. nih.govasm.orgresearchgate.net

Table 2: Key Microbial Genera Involved in High Molecular Weight PAH Degradation

Microbial GroupGenera
Bacteria Mycobacterium, Pseudomonas, Rhodococcus, Stenotrophomonas, Ochrobactrum nih.govtandfonline.commdpi.com
Fungi Penicillium, Phanerochaete, Phlebia nih.govmdpi.com

Isotopic Fractionation as a Proxy for Environmental Transformation Processes

Stable isotope analysis, particularly of carbon (¹³C/¹²C), is a valuable tool for tracking the fate and transformation of organic pollutants in the environment. Isotopic fractionation, the change in the relative abundance of isotopes during a chemical or physical process, can provide evidence of biodegradation.

Carbon Mass Balance and Sequestration Studies using ¹³C Tracers

The use of ¹³C-labeled compounds, such as Benz[e]acephenanthrylene-13C6, is instrumental in conducting carbon mass balance and sequestration studies. By introducing a known amount of the ¹³C-labeled compound into an environmental system (e.g., a soil microcosm), researchers can trace the movement and transformation of the carbon atoms from the parent molecule.

These tracer studies allow for the quantification of key biogeochemical processes:

Mineralization: The complete degradation of the compound to ¹³CO₂, which can be measured in the headspace of the experimental system. This provides a direct measure of the extent of biodegradation. nih.gov

Incorporation into Biomass: The assimilation of carbon from the PAH into the cells of degrading microorganisms.

Formation of Metabolites: The identification and quantification of intermediate degradation products.

Sequestration in Soil Organic Matter: The incorporation of ¹³C-labeled fragments of the parent molecule into the complex structure of humic substances. This process, known as the formation of non-extractable residues, is a major sink for organic contaminants in soil. nih.gov

By tracking the distribution of the ¹³C label among these different pools, a comprehensive carbon mass balance can be constructed, providing a detailed understanding of the ultimate fate of Benz[e]acephenanthrylene in the environment. nih.gov Studies on other ¹³C-labeled PAHs have shown that a significant portion of the carbon can become incorporated into humic material, highlighting the importance of sequestration as an environmental attenuation process. nih.gov

Applications in Advanced Materials Science and Molecular Engineering

Benz[e]acephenanthrylene Scaffolds in Organic Electronic and Optoelectronic Materials

Polycyclic aromatic hydrocarbons (PAHs) like Benz[e]acephenanthrylene are a critical class of organic semiconductors. scispace.comrsc.org Their rigid, planar structures and extended π-systems facilitate efficient charge transport and exhibit unique optical and electronic properties. rsc.orgresearchgate.net These characteristics make them highly attractive for applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netanr.frrsc.org The inherent properties of PAHs, which arise from their conjugated frameworks and strong intermolecular interactions, make them a versatile molecular library for creating new semiconductor materials. rsc.org

The development of high-performance organic semiconductors is not a matter of chance, but of deliberate, rational design. scispace.com The electronic properties of PAH-based materials are intrinsically linked to their molecular structure, including the size of the aromatic system, its shape, and the nature of its perimeter or edge structure. nih.govnii.ac.jp Researchers can strategically design and synthesize PAHs with specific characteristics to achieve desired device performance. scispace.comrsc.org

Key design considerations include:

Size and Conjugation: Larger PAHs, often termed nanographenes, generally have smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gaps. rsc.org This extended conjugation is crucial for charge carrier mobility. nih.gov

Edge Structure: The edge configuration (e.g., armchair or zigzag) of a PAH significantly influences its electronic, optical, and magnetic properties. nii.ac.jp

Solubility and Processability: Attaching substituent groups to the PAH core is necessary to improve solubility, which is critical for fabricating devices from solution. sci-hub.se

Solid-State Packing: The ability of PAH molecules to self-assemble into ordered structures via π-π interactions is vital for efficient charge transport in the solid state. rsc.orgnih.gov The design must promote favorable intermolecular stacking.

Molecular engineering provides a powerful toolkit for fine-tuning the properties of PAH scaffolds. anr.fr By strategically introducing heteroatoms or functional groups, scientists can modify the electronic and optical characteristics of the parent molecule. anr.frrsc.org

Heteroatom Doping: Incorporating elements like nitrogen (N), sulfur (S), phosphorus (P), or boron (B) into the PAH framework is a widely used strategy. anr.frrsc.orgnih.gov Heteroatoms alter the electron distribution, energy levels (HOMO/LUMO), and reactivity of the molecule. anr.frrsc.org For instance, introducing sulfur to create thiophene-fused PAHs is a common approach to develop high-performance organic semiconductors for transistors and solar cells. electronicspecifier.cominnovations-report.com The inclusion of phosphorus atoms has been shown to be an effective tool for the molecular engineering of PAHs, leading to materials suitable for use in OLEDs. rsc.org

Substituent Effects: Attaching electron-withdrawing or electron-donating groups to the periphery of the PAH core can systematically tune energy levels for better charge injection and transport. sci-hub.se However, substituents can also impact molecular packing and reorganization energy, which affects charge mobility. sci-hub.se For example, while adding tert-butyl groups to a di(2-naphthyl)anthracene core can act as inert spacers that reduce charge transfer between molecules, pyridyl groups can be added to enhance electron injection from common cathodes used in OLEDs. sci-hub.se

The following table summarizes the effects of common molecular engineering strategies on the properties of PAHs.

Modification StrategyTarget PropertyEffectApplication Example
Heteroatom Doping (S, P, N, B) HOMO/LUMO Energy LevelsAlters electron density, typically lowering the energy gap. rsc.orgrsc.orgThiophene-fused PAHs for OFETs. electronicspecifier.cominnovations-report.com
Peripheral Functionalization Charge Injection/MobilityElectron-withdrawing/donating groups tune energy levels; bulky groups can alter molecular packing. sci-hub.sePyridyl-substituted PAHs for improved electron injection in OLEDs. sci-hub.se
Extension of π-System Band Gap / AbsorptionIncreases conjugation, leading to a reduced HOMO-LUMO gap and a red-shift in absorption spectra. rsc.orgLarge "nanographene" disks for optoelectronics. nii.ac.jp
Introduction of Curvature Supramolecular AssemblyCreates bowl-shaped molecules that can act as hosts for other molecules like fullerenes. rsc.orgHost-guest systems in supramolecular chemistry. rsc.org

Supramolecular Assembly and Self-Organization of PAH Derivatives

The ability of PAH derivatives to self-organize into well-defined, functional architectures is a cornerstone of their application in materials science. rsc.org This self-assembly is governed by non-covalent interactions, primarily π–π stacking, where the electron-rich aromatic faces of adjacent molecules attract one another. nih.govrsc.org

These interactions drive the molecules to arrange into ordered structures, such as one-dimensional columns or two-dimensional sheets. rsc.orgresearchgate.net The specific geometry of the PAH, including its planarity or curvature, and the presence of any peripheral functional groups, dictates the final supramolecular structure. rsc.orgrsc.org For instance, bowl-shaped PAHs can self-assemble with fullerenes to form complex multi-component architectures. rsc.org Similarly, the introduction of specific functional groups can lead to the formation of 1D chains through C–H⋯O interactions, which are then interconnected into 3D networks by C–H⋯π interactions. rsc.org This supramolecular order is critical because it directly influences the bulk electronic properties of the material, such as charge carrier mobility, which depends on the degree of orbital overlap between adjacent molecules in the assembly. nih.gov

Utilization as Mechanistic Probes in Catalysis and Reaction Monitoring

Isotopically labeled compounds like Benz[e]acephenanthrylene-13C6 are invaluable tools for elucidating complex reaction mechanisms. acs.org While the unlabeled compound may be the subject of a reaction, the labeled version acts as a tracer, allowing scientists to follow the transformation of specific atoms through a reaction pathway.

In processes like pyrolysis and combustion, where a complex network of reactions leads to the formation and growth of PAHs, labeled precursors can help identify the dominant reaction channels. acs.orgethernet.edu.et For example, by tracking the ¹³C atoms, researchers can distinguish between different proposed mechanisms, such as the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism or pathways involving resonantly stabilized radicals. acs.org In synthetic chemistry, labeled reactants can help unravel the steps of a catalytic cycle or a complex rearrangement, such as the formation of Benz[e]acephenanthrylene from the acid-catalyzed rearrangement of a precursor molecule. researchgate.net

Development of Certified Reference Materials and Analytical Standards for Isotope Dilution

The principal application of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS), a high-precision analytical technique. epa.govscielo.br It is produced as a Certified Reference Material (CRM) or analytical standard, which is a material with one or more properties that are certified by a technically valid procedure, accompanied by a certificate. nih.govresearchgate.net

In environmental analysis, food safety, and toxicology, it is crucial to accurately quantify the concentration of specific PAHs, many of which are pollutants and carcinogens. scielo.brnih.gov IDMS is the gold standard method for this purpose. The technique involves adding a known amount of a stable isotope-labeled standard (e.g., this compound) to the sample at the very beginning of the analytical process. epa.govcopernicus.org This "isotope spike" behaves almost identically to its unlabeled counterpart (the analyte) throughout extraction, cleanup, and analysis.

By measuring the ratio of the unlabeled analyte to the labeled standard in the final mass spectrometry analysis, the initial concentration of the analyte can be calculated with high accuracy. epa.gov This method automatically corrects for any loss of the analyte during sample preparation, a major source of error in other quantification methods. epa.gov Organizations like the National Institute of Standards and Technology (NIST) and the German Federal Institute for Materials Research and Testing (BAM) develop and provide these CRMs to ensure the quality and traceability of analytical measurements worldwide. nih.govbam.de

The table below lists some of the 16 priority PAHs designated by the U.S. EPA, which are often analyzed using IDMS with corresponding labeled standards.

AnalyteLabeled Standard Example
Naphthalene (B1677914)Naphthalene-d8
AcenaphtheneAcenaphthene-d10
FluoreneFluorene-d10
Phenanthrene (B1679779)Phenanthrene-d10
AnthraceneAnthracene-d10
Fluoranthene (B47539)Fluoranthene-d10
Pyrene (B120774)Pyrene-d10
Benzo[a]anthraceneBenzo[a]anthracene-d12
ChryseneChrysene-d12
Benzo[b]fluoranthene (B1141397)Benzo[b]fluoranthene-d12 or -¹³C₆
Benzo[k]fluorantheneBenzo[k]fluoranthene-d12
Benzo[a]pyrene (B130552)Benzo[a]pyrene-d12
Indeno[1,2,3-cd]pyreneIndeno[1,2,3-cd]pyrene-d12
Dibenz[a,h]anthraceneDibenz[a,h]anthracene-d14
Benzo[g,h,i]peryleneBenzo[g,h,i]perylene-d12

Note: The specific labeled standard used can vary. The list shows common deuterated examples; ¹³C-labeled standards like this compound are also widely used. scielo.brcopernicus.org

Exploration in Niche Advanced Materials (e.g., Single-Molecule Electronics, Quantum Materials)

Large PAHs are often regarded as molecular cutouts of graphene, referred to as nanographenes or graphene quantum dots (GQDs). nii.ac.jpaip.org These structures are at the frontier of materials science research, bridging the gap between individual molecules and bulk materials. nii.ac.jpscilit.com Benz[e]acephenanthrylene and related PAH scaffolds serve as model systems for studying the fundamental properties of these advanced materials.

Single-Molecule Electronics: The chemical inertness and flat, conjugated systems of PAHs make them highly attractive for single-molecule electronics studies. nih.gov Individual nanographene molecules can be placed on a conducting substrate and their electronic functions, such as rectification, can be probed using techniques like scanning tunneling microscopy (STM). nih.gov

Graphene Quantum Dots: Unlike semi-metallic graphene, the quantum confinement of electrons within the small, discrete structure of a GQD opens a finite energy gap. nii.ac.jp This allows GQDs to exhibit properties like tunable, multicolor fluorescence. nii.ac.jp The synthesis of structurally precise PAHs allows for systematic investigation into how size and edge structure affect these quantum properties, which is crucial for designing new optoelectronic and photonic materials. nii.ac.jpaip.org

Future Directions and Emerging Research Avenues

Integration of Machine Learning and Artificial Intelligence in PAH Synthesis and Design

The de novo synthesis of uniformly 13C-labeled PAHs is a complex and often costly endeavor due to the limited availability and high price of labeled starting materials. nih.gov Synthetic routes must be designed for maximum efficiency and yield. nih.gov The integration of machine learning (ML) and artificial intelligence (AI) presents a transformative approach to overcoming these challenges.

ML algorithms can be trained on vast datasets of known chemical reactions and quantum mechanical computations to predict the outcomes of synthetic steps with high accuracy. For a complex target like Benz[e]acephenanthrylene-13C6, AI could model entire synthetic pathways, optimizing for yield and minimizing steps by identifying novel, non-intuitive routes that a human chemist might overlook. Theoretical computations have already proven crucial in understanding PAH formation mechanisms, providing the foundational data upon which ML models can be built. hawaii.edu By predicting reaction barriers and identifying the most stable intermediates, AI can guide the strategic assembly of the intricate five-ring structure of Benz[e]acephenanthrylene from simpler 13C-labeled precursors like U-13C-benzene. nih.gov

Table 1: Potential Applications of AI/ML in Labeled PAH Synthesis

Application Area Specific Task for this compound Synthesis Potential Impact
Retrosynthesis Planning Predicting optimal disconnection points in the carbon skeleton to trace back to available 13C precursors. Identifies the most efficient and cost-effective synthetic routes.
Reaction Condition Optimization Forecasting reaction yield and purity based on catalyst, solvent, temperature, and reactant ratios. Maximizes the yield of each synthetic step, preserving valuable isotopic material.
Byproduct Prediction Identifying likely side-reactions and impurity profiles for each synthetic step. Simplifies purification processes and improves final product purity.

| Mechanism Elucidation | Simulating potential energy surfaces to confirm desired reaction pathways and avoid undesirable rearrangements. | Ensures the correct isotopologue is synthesized with the 13C labels in the intended positions. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Labeled Compound Transformations

Understanding the dynamic behavior of this compound in various environments requires analytical techniques capable of monitoring its transformations in real-time. Advanced spectroscopic methods are crucial for providing this in situ view, with isotopic labeling serving as a powerful tool to distinguish the target compound from a complex background matrix.

Matrix-isolation infrared (IR) spectroscopy, for instance, has been successfully used to study the spectral properties of PAH cations, including benzo[b]fluoranthene (B1141397) (an isomer of benz[e]acephenanthrylene), under conditions relevant to astrophysical environments. astrochemistry.org The shift in vibrational frequencies due to the heavier 13C atoms in this compound would provide a unique and unambiguous spectral signature for tracking its reactions.

In biological and environmental systems, techniques like Stable Isotope-Assisted Metabolomics (SIAM) leverage high-resolution mass spectrometry (HRMS) to trace the biotransformation of 13C-labeled PAHs in complex samples like contaminated soil. nih.gov This allows for the identification of novel metabolites and degradation pathways. nih.gov Furthermore, Raman-activated cell sorting (RACS) combined with stable-isotope probing (SIP) enables the identification and isolation of specific microorganisms that are actively metabolizing a labeled substrate, offering a single-cell view of biodegradation. oup.com

Table 2: Spectroscopic Techniques for In Situ Monitoring of Labeled PAHs

Technique Principle Application for this compound Reference
Matrix-Isolation IR Spectroscopy Trapping molecules in an inert gas matrix at low temperatures for high-resolution spectral analysis. Studying photo-ionization and fragmentation pathways in simulated interstellar conditions. astrochemistry.org
Stable Isotope-Assisted Metabolomics (SIAM) with HRMS Tracking the incorporation of 13C into metabolites by detecting characteristic mass shifts. Elucidating biotransformation pathways in soil, water, or biological systems. nih.gov
Raman-Activated Cell Sorting (RACS-SIP) Identifying cells that have incorporated 13C via shifts in their Raman spectra, followed by physical sorting. Isolating and identifying specific microbes responsible for degrading the compound in a mixed community. oup.com

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Separating compounds by GC and detecting them with high sensitivity and specificity using MS/MS. | Quantifying the parent compound and its transformation products in environmental or biological samples. | thermofisher.com |

Multi-Isotopic Labeling Strategies for Unraveling Complex Mechanistic Pathways

While single-isotope labeling (e.g., uniform 13C) is powerful, multi-isotopic labeling strategies offer an even deeper level of mechanistic insight into the complex reactions of PAHs. By incorporating different stable isotopes (such as 13C and Deuterium) into the same molecule or analyzing "clumped isotopes" (molecules containing multiple 13C substitutions), researchers can probe reaction mechanisms with unprecedented detail.

For example, analyzing the doubly-13C substituted compositions of PAHs found in meteorites has allowed scientists to distinguish between formation pathways in the cold interstellar medium versus high-temperature circumstellar environments. researchgate.net A similar approach could be applied in laboratory studies of Benz[e]acephenanthrylene formation or degradation. Synthesizing Benz[e]acephenanthrylene with 13C in one ring and natural abundance 12C in others could precisely track the fate of specific molecular fragments during combustion or metabolic processes.

The use of both 13C and deuterated analogues can help differentiate between various reaction mechanisms. For example, in atmospheric oxidation, the presence or absence of a kinetic isotope effect when a C-H bond is replaced with a C-D bond can help determine if H-atom abstraction is a rate-limiting step. rsc.org These advanced labeling strategies, when combined with high-resolution analytical techniques, are essential for building complete and accurate models of PAH chemistry. researchbunny.com

Development of High-Throughput Methodologies for Labeled Compound Analysis

Many studies involving PAHs, such as environmental monitoring, toxicology, and metabolomics, require the analysis of a large number of samples. The development of high-throughput methodologies is therefore essential for efficiently processing these samples while maintaining high accuracy and sensitivity. The use of isotopically labeled standards, like this compound, is fundamental to the success of these methods, as they provide the basis for accurate quantification via isotope dilution. nih.govhelcom.fi

Modern analytical platforms increasingly rely on automation and miniaturization. nih.gov For instance, automated solid-phase microextraction (SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the high-throughput analysis of urinary PAH metabolites. nih.govresearchgate.net Similarly, online solid-phase extraction (SPE) connected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the fully automated, trace-level determination of PAHs in water samples. lcms.cz These systems combine sample preparation and analysis into a single, streamlined workflow, significantly increasing sample throughput and reproducibility. The sensitivity of modern detectors, such as advanced electron ionization (AEI) sources in mass spectrometers, further enhances the ability to detect trace amounts of labeled compounds and their metabolites. thermofisher.com

Table 3: High-Throughput Methodologies for Labeled PAH Analysis

Methodology Key Features Typical Application Reference
Automated SPME-GC-MS/MS Miniaturized, automated sample preparation and on-fiber derivatization. Biomonitoring of urinary PAH metabolites for exposure assessment. nih.govresearchgate.net
Online SPE-LC-MS/MS Fully automated sample extraction, cleanup, and analysis. Determination of trace-level PAHs in environmental waters. lcms.cz
QuEChERS with GCxGC-TOFMS Rapid "Quick, Easy, Cheap, Effective, Rugged, and Safe" sample preparation with comprehensive 2D-GC separation. Simultaneous analysis of parent and alkylated PAHs in complex matrices like tea. researchgate.net

| UPLC-HR-QTOFMS | Ultra-performance liquid chromatography for fast separation with high-resolution mass spectrometry. | Metabolomics studies to identify a wide range of unknown transformation products. | nih.gov |

Exploration of this compound in Astrochemistry and Interstellar Medium Research

Polycyclic aromatic hydrocarbons are ubiquitous in the interstellar medium (ISM), where they may contain up to 20% of all cosmic carbon. hawaii.eduresearchgate.netmit.edu They are implicated as carriers of the unidentified infrared (UIR) emission bands observed throughout space and are considered important players in astrobiological evolution. astrochemistry.orgaanda.org The study of specific PAHs and their isotopologues in extraterrestrial materials provides critical clues to their origins and the chemical processes occurring in space.

The analysis of PAHs in samples from the asteroid Ryugu and the Murchison meteorite revealed isotopic compositions that point to formation in the cold ISM rather than in high-temperature stellar environments. researchgate.net Specifically, an enrichment in doubly-13C substituted PAHs was consistent with low-temperature formation mechanisms. researchgate.net Benz[e]acephenanthrylene (also known as benzo[b]fluoranthene) is a five-ring PAH that has been studied spectroscopically in the context of astrochemistry and is a known component of soot. astrochemistry.orgresearchgate.net

The availability of a pure, isotopically defined standard like this compound would be a significant asset for astrochemistry. It would allow for:

Unambiguous Identification: The unique mass and fragmentation pattern of the 13C-labeled version would enable its confident detection in the complex organic mixtures extracted from meteorites, comets, or asteroid-return samples. researchgate.net

Instrument Calibration: It could serve as a standard to calibrate the high-resolution mass spectrometers used for analyzing extraterrestrial samples, ensuring accurate mass assignments.

Simulation Studies: Laboratory experiments simulating interstellar ice chemistry could use this compound to trace its photochemical pathways (e.g., ionization, hydrogenation, fragmentation) under vacuum ultraviolet (VUV) irradiation, helping to interpret astronomical observations. acs.org

Table 4: Selected PAHs Investigated in Astrochemical Contexts

Compound Context of Investigation Significance Reference
Naphthalene (B1677914) Isotopic analysis in crossed molecular beam experiments. Confirmed barrier-less formation route in cold interstellar conditions. hawaii.edu
Naphthalene, Fluoranthene (B47539), Pyrene (B120774) Isotopic analysis of samples from asteroid Ryugu. Doubly 13C-substituted composition suggests formation in the interstellar medium. researchgate.net
Phenanthrene (B1679779), Anthracene Isotopic analysis of samples from asteroid Ryugu. Isotopic composition suggests formation in high-temperature reactions. researchgate.net
Benzo[b]fluoranthene (Benz[e]acephenanthrylene) Matrix-isolation IR spectroscopy of its cation. Studied as a potential carrier of unidentified infrared emission bands from the ISM. astrochemistry.org

| 1-Cyanopyrene | Radioastronomical detection in the Taurus Molecular Cloud (TMC-1). | First detection of a specific four-ring PAH derivative, suggesting interstellar PAH chemistry favors pyrene production. | mit.edu |

Compound Index

Table 5: List of Chemical Compounds Mentioned

Compound Name
1,2-Acenaphthenediol
1-Acenaphthenol
1-Acenaphthenone
1-Hydroxy-2-naphthaldehyde
1-Hydroxypyrene (1-OH-P)
Acenaphthenequinone
Acenaphthylene (B141429)
Anthracene
Benz[a]anthracene
Benz[e]acephenanthrylene
This compound
Benzo[a]pyrene (B130552) (B[a]P)
Benzo[b]fluoranthene
Chrysene
Coronene
Deuterium
Fluoranthene
Fluorene
Naphthalene
Phenanthrene
Phenyl radical
Pyrene
Triphenylene
U-13C-benzene

Q & A

Q. What synthetic methodologies are employed to achieve high isotopic purity in Benz[e]acephenanthrylene-13C6^{13}\text{C}_613C6​?

Synthesis typically involves introducing 13C^{13}\text{C}-labeled precursors during key reaction steps, such as cyclization or aromatic coupling. For example, chlorination or alkylation reactions under controlled conditions (e.g., using inert solvents like dichloromethane) ensure minimal isotopic scrambling . Purification via column chromatography or recrystallization is critical to isolate the isotopically pure compound. Advanced techniques like preparative HPLC may enhance purity, especially when separating structurally similar byproducts .

Q. How is 1H^{1}\text{H}1H and 13C^{13}\text{C}13C NMR spectroscopy utilized to confirm the structure of this compound^{13}\text{C}_613C6​?

13C^{13}\text{C} NMR is pivotal for verifying isotopic incorporation, with labeled carbons showing distinct splitting patterns or intensity changes. For instance, 13C^{13}\text{C}-enriched positions exhibit reduced splitting due to the absence of 13C^{13}\text{C}-1H^{1}\text{H} coupling. 1H^{1}\text{H} NMR helps identify proton environments near labeled carbons, though signal overlap in polyaromatic systems may require 2D techniques (e.g., HSQC) for resolution .

Q. What role does this compound^{13}\text{C}_613C6​ play as an internal standard in environmental analysis?

The 13C^{13}\text{C} labeling enables precise quantification via isotope dilution mass spectrometry (IDMS). By spiking environmental samples with the labeled compound, researchers can correct for matrix effects and ionization efficiency variations in GC-MS or LC-MS workflows. This approach is critical for tracking trace levels of polycyclic aromatic hydrocarbons (PAHs) in complex matrices like soil or biological tissues .

Advanced Research Questions

Q. How can researchers mitigate spectral interference in the analysis of this compound^{13}\text{C}_613C6​ and its metabolites?

Deuterium labeling of specific protons (e.g., adjacent to 13C^{13}\text{C} positions) can resolve overlapping signals in NMR. For example, in a study on indenyl derivatives, deuterium substitution at H2 clarified 1H^{1}\text{H} NMR assignments by eliminating coupling with neighboring protons . Additionally, high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) distinguishes isotopic clusters from co-eluting contaminants .

Q. What experimental strategies validate the hapticity and electronic effects of 13C^{13}\text{C}13C-labeled ligands in organometallic complexes?

X-ray crystallography provides definitive proof of bonding modes (e.g., η3^3 vs. η5^5 coordination). For instance, in molybdenum complexes, bond angles (Mo–C distances < 2.5 Å) and ligand puckering confirm hapticity . IR spectroscopy further supports electronic effects, as 13C^{13}\text{C} labeling shifts carbonyl stretching frequencies (e.g., CO bands at 1955–1874 cm1^{-1} in related compounds) due to altered electron density at the metal center .

Q. How does isotopic labeling influence kinetic studies of this compound^{13}\text{C}_613C6​ in metabolic pathways?

13C^{13}\text{C} isotopes enable tracking via isotope ratio monitoring. For example, in cytochrome P450-mediated oxidation, 13C^{13}\text{C} enrichment at reactive sites (e.g., benzylic positions) allows differentiation of enzymatic vs. non-enzymatic pathways using 13C^{13}\text{C}-NMR or isotope-ratio MS. Kinetic isotope effects (KIEs) further reveal rate-determining steps, such as C–H bond cleavage during epoxidation .

Q. What challenges arise in ensuring long-term stability of this compound^{13}\text{C}_613C6​ in catalytic systems?

Degradation pathways (e.g., photolysis or radical-induced cleavage) can compromise isotopic integrity. Stability studies under inert atmospheres (e.g., argon) and low-temperature storage (-20°C) are recommended. Accelerated aging tests coupled with LC-MS/MS analysis identify degradation products, while computational modeling (DFT) predicts vulnerable bonds for structural optimization .

Methodological Tables

Technique Application Key Parameters
Isotope Dilution MSQuantification in environmental samples13C^{13}\text{C} enrichment ≥ 99%, linearity (R2^2 > 0.99), LOD ≤ 0.1 ppb
X-ray CrystallographyConfirmation of hapticity and bonding geometryMo–C bond distances (2.2–2.5 Å), ligand puckering angles
2D NMR (HSQC, HMBC)Resolving aromatic proton environments1H^{1}\text{H}-13C^{13}\text{C} correlation, NOE effects
High-Resolution IRMonitoring electronic effects in metal complexesCO stretching frequencies (1874–1955 cm1^{-1}), isotopic shifts

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